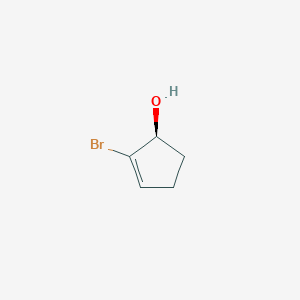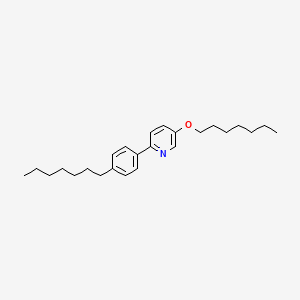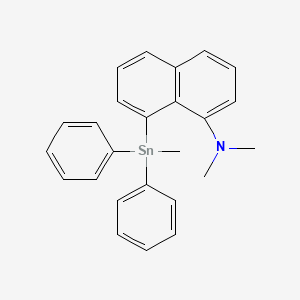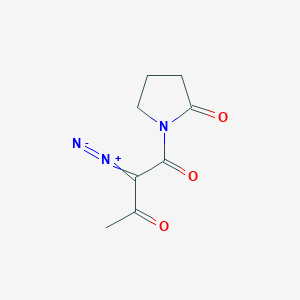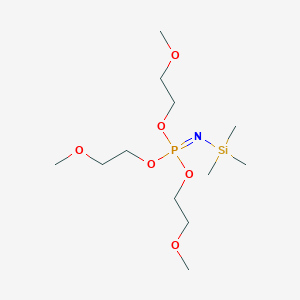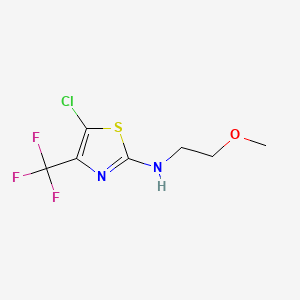![molecular formula C8H16O2S B14282786 7-[(Propan-2-yl)oxy]-1,4-oxathiepane CAS No. 138969-81-0](/img/structure/B14282786.png)
7-[(Propan-2-yl)oxy]-1,4-oxathiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Propan-2-yl)oxy]-1,4-oxathiepane is a chemical compound that belongs to the class of organic compounds known as oxathiepanes. These compounds are characterized by a seven-membered ring containing one oxygen and one sulfur atom. The presence of the propan-2-yl group attached to the oxygen atom adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 7-[(Propan-2-yl)oxy]-1,4-oxathiepane typically involves the reaction of a suitable epoxide with a thiol under controlled conditions. One common method is the ring-opening of an epoxide with a thiol in the presence of a base, which facilitates the formation of the oxathiepane ring. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
7-[(Propan-2-yl)oxy]-1,4-oxathiepane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-[(Propan-2-yl)oxy]-1,4-oxathiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-[(Propan-2-yl)oxy]-1,4-oxathiepane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[(Propan-2-yl)oxy]-1,4-oxathiepane include other oxathiepanes and related heterocyclic compounds. What sets this compound apart is its unique combination of the oxathiepane ring with the propan-2-yl group, which imparts distinct chemical and physical properties. Other similar compounds include:
- 1,4-oxathiepan-7-ol
- 1,4-oxathiepan-7-thiol
These compounds share the oxathiepane ring structure but differ in their substituents, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
138969-81-0 |
|---|---|
Molekularformel |
C8H16O2S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
7-propan-2-yloxy-1,4-oxathiepane |
InChI |
InChI=1S/C8H16O2S/c1-7(2)10-8-3-5-11-6-4-9-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
OMPMURJFSAWOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


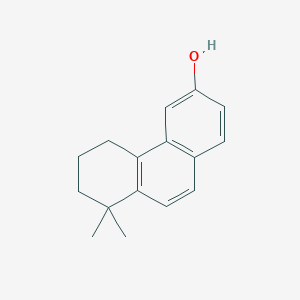
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
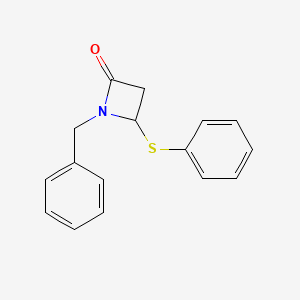
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
